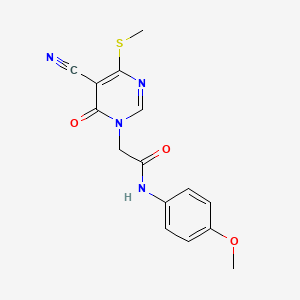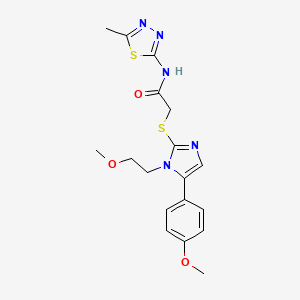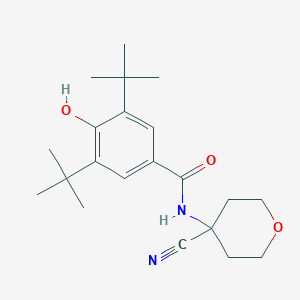
7-Amino-4-chloro-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-chloro-1(2H)-isoquinolinone is a heterocyclic compound that contains both an amino group and a chlorine atom attached to an isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-chloro-1(2H)-isoquinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with phthalic anhydride, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
7-Amino-4-chloro-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives with different functional groups.
Substitution: Compounds with various nucleophiles replacing the chlorine atom.
科学的研究の応用
7-Amino-4-chloro-1(2H)-isoquinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 7-Amino-4-chloro-1(2H)-isoquinolinone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pathways involved often include binding to active sites or interfering with cellular processes, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
7-Amino-4-chloroquinoline: Similar structure but lacks the isoquinolinone core.
4-Chloro-1(2H)-isoquinolinone: Lacks the amino group.
7-Amino-1(2H)-isoquinolinone: Lacks the chlorine atom.
Uniqueness
7-Amino-4-chloro-1(2H)-isoquinolinone is unique due to the presence of both the amino group and the chlorine atom on the isoquinolinone core
特性
IUPAC Name |
7-amino-4-chloro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFTKTWQDTWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)




![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)




![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)

